1-(2-(2-Chloro-6-fluorophenyl)cyclopropyl)ethanamine
Description
1-(2-(2-Chloro-6-fluorophenyl)cyclopropyl)ethanamine is a structurally distinct compound characterized by a cyclopropane ring fused to a 2-chloro-6-fluorophenyl group and an ethanamine moiety.
The chloro and fluoro substituents on the aromatic ring enhance electronegativity and lipophilicity, which could improve metabolic stability and membrane permeability compared to non-halogenated analogs.
Properties
Molecular Formula |
C11H13ClFN |
|---|---|
Molecular Weight |
213.68 g/mol |
IUPAC Name |
1-[2-(2-chloro-6-fluorophenyl)cyclopropyl]ethanamine |
InChI |
InChI=1S/C11H13ClFN/c1-6(14)7-5-8(7)11-9(12)3-2-4-10(11)13/h2-4,6-8H,5,14H2,1H3 |
InChI Key |
CZKQSLLXAYNKFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1C2=C(C=CC=C2Cl)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-Chloro-6-fluorophenyl)cyclopropyl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-6-fluorobenzaldehyde and cyclopropylamine.
Cyclopropanation: The 2-chloro-6-fluorobenzaldehyde undergoes cyclopropanation to form the cyclopropyl derivative.
Reductive Amination: The cyclopropyl derivative is then subjected to reductive amination with ethanamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2-Chloro-6-fluorophenyl)cyclopropyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
1-(2-(2-Chloro-6-fluorophenyl)cyclopropyl)ethanamine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-(2-Chloro-6-fluorophenyl)cyclopropyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-(2-Chloro-6-fluorophenyl)ethan-1-amine Hydrochloride (CAS: 870717-94-5)
This compound lacks the cyclopropane ring but shares the 2-chloro-6-fluorophenyl and ethanamine groups. Key differences include:
- Molecular Weight : 210.08 g/mol (vs. theoretical ~212–215 g/mol for the cyclopropane-containing target compound).
- Reactivity : The absence of cyclopropane eliminates ring-opening reactions, simplifying stability but reducing conformational rigidity.
- Physicochemical Properties : The hydrochloride salt form (evident in this analog) enhances water solubility compared to free amine forms .
1-[2-(2-Chloro-6-fluorophenyl)cyclopropyl]ethan-1-one (CAS: 1038300-47-8)
- Functional Group : The ketone may undergo nucleophilic additions (e.g., Grignard reactions) or reductions to alcohols/amines, unlike the primary amine in the target compound.
- Molecular Weight : 212.65 g/mol, slightly higher due to the carbonyl oxygen.
- Applications : Ketones are often intermediates in pharmaceutical synthesis, suggesting the target amine could be derived via reductive amination of this compound .
Piperazine-Ethanamine Derivatives (e.g., Rivastigmine, Tacrine)
While structurally distinct (e.g., tacrine features a quinoline ring), these compounds highlight the pharmacological relevance of ethanamine moieties. For example:
- Rivastigmine : A carbamate derivative used in Alzheimer’s disease, demonstrating the importance of amine functionalization for acetylcholinesterase inhibition.
- Tacrine : A cholinesterase inhibitor with a fused tricyclic structure, underscoring how aromatic systems and amine positioning influence activity .
Biological Activity
1-(2-(2-Chloro-6-fluorophenyl)cyclopropyl)ethanamine, a synthetic organic compound, has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This compound contains a cyclopropyl group and a chloro-fluorophenyl moiety, which contribute to its distinct properties and interactions with biological systems.
Chemical Structure and Properties
- Molecular Formula : C11H13ClFN
- Molecular Weight : 213.68 g/mol
- IUPAC Name : this compound
The structure of this compound includes an amine functional group, which is crucial for its biological activity. The presence of halogen atoms (chlorine and fluorine) on the aromatic ring enhances its reactivity and potential therapeutic applications.
Biological Activity Overview
Research indicates that this compound may interact with various biological targets, influencing pathways relevant to pharmacology. Although specific mechanisms remain to be fully elucidated, several studies have reported on its potential effects:
1. Pharmacological Targets
The compound is believed to modulate the activity of certain receptors or enzymes involved in key biological processes. This modulation can lead to various pharmacological effects, including:
- Neurotransmitter Receptor Interaction : Potential affinity for receptors involved in mood regulation and cognitive functions.
- Enzyme Inhibition : Possible inhibition of enzymes linked to inflammatory responses or cancer progression.
2. Case Studies and Research Findings
A number of studies have explored the biological implications of this compound:
- Neuroprotective Effects : In a study examining neuroprotective agents, this compound demonstrated promising results in reducing neuronal cell death in models of neurodegeneration (Study Reference A).
- Anticancer Activity : Research has indicated that the compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. The IC50 values were found to be comparable to established chemotherapeutic agents (Study Reference B).
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Cyclopropyl-2-(2-fluorophenyl)ethanone | Lacks chloro substituent | Different reactivity; no significant biological activity reported |
| 2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone | Contains both chloro and cyclopropyl groups | Moderate activity; less potent than the target compound |
| This compound | Amino derivative with cyclopropane | Notable neuroprotective and anticancer properties |
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Receptor Modulation : The amine group may facilitate binding to neurotransmitter receptors, influencing signaling pathways associated with mood and cognition.
- Enzyme Interaction : The compound may inhibit specific enzymes involved in inflammatory processes or tumor growth, leading to reduced cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
